3-(Trimethylsilyloxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trimethylsilyloxy)benzonitrile is an organic compound with the molecular formula C10H13NOSi. It is characterized by the presence of a trimethylsilyloxy group attached to a benzonitrile moiety. This compound is often used in organic synthesis due to its unique reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyloxy)benzonitrile typically involves the reaction of benzonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction allows for efficient production of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trimethylsilyloxy)benzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The trimethylsilyloxy group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The benzonitrile moiety can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Trimethylsilyl Chloride: Used in the initial synthesis.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield benzoic acid derivatives, while reduction can produce benzylamine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Trimethylsilyloxy)benzonitrile has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the preparation of silicon-containing polymers and materials.
Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-(Trimethylsilyloxy)benzonitrile involves its reactivity towards various nucleophiles and electrophiles. The trimethylsilyloxy group acts as a protecting group, stabilizing the benzonitrile moiety and allowing for selective reactions at other sites on the molecule. This selective reactivity is crucial for its use in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl 3-methyl-4-[(trimethylsilyl)oxy]benzoate: Another compound with a trimethylsilyloxy group, used in similar applications.
Trimethylsilyl Chloride: A reagent used in the synthesis of various trimethylsilyloxy compounds.
Uniqueness
3-(Trimethylsilyloxy)benzonitrile is unique due to its combination of a benzonitrile moiety with a trimethylsilyloxy group, providing both stability and reactivity. This makes it a valuable intermediate in organic synthesis and other scientific research applications .
Eigenschaften
CAS-Nummer |
79302-63-9 |
---|---|
Molekularformel |
C10H13NOSi |
Molekulargewicht |
191.30 g/mol |
IUPAC-Name |
3-trimethylsilyloxybenzonitrile |
InChI |
InChI=1S/C10H13NOSi/c1-13(2,3)12-10-6-4-5-9(7-10)8-11/h4-7H,1-3H3 |
InChI-Schlüssel |
GPVGZNKRBRSUAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=CC=CC(=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.